molecular formula C17H19N3O3S B2642276 N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 946269-37-0

N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No. B2642276
CAS RN: 946269-37-0
M. Wt: 345.42
InChI Key: YEMPGYRHSZKTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Research has delved into the crystal structures of compounds with similar scaffolds, revealing insights into their conformational properties and molecular interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown folded conformations about the thioacetamide bridge, with intramolecular hydrogen bonds stabilizing these conformations (S. Subasri et al., 2016; S. Subasri et al., 2017).

Synthetic Methodologies

Significant efforts have been made in developing synthetic methodologies for the construction of complex molecules incorporating the pyrimidine scaffold. For example, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been reported, showcasing novel synthetic routes and potential pharmacological applications (R. Zaki et al., 2017).

Medicinal Chemistry and Drug Design

The pyrimidine core, a common feature in this class of compounds, has been explored for its potential in drug design, particularly as inhibitors of key biological targets. Studies have demonstrated the synthesis and biological evaluation of compounds for their inhibitory activity against enzymes such as thymidylate synthase and dihydrofolate reductase, highlighting the therapeutic potential of these molecules in cancer treatment and other diseases (A. Gangjee et al., 2008).

Antimicrobial and Antitumor Activities

Research into the antimicrobial and antitumor activities of similar compounds has revealed promising results. Novel derivatives have been synthesized and evaluated for their efficacy against various bacterial strains and cancer cell lines, underscoring the significance of the pyrimidine scaffold in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020; H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-23-12-8-6-11(7-9-12)18-15(21)10-24-16-13-4-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMPGYRHSZKTFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.